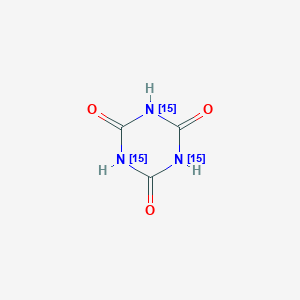

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

概要

説明

Cyanuric acid-15N3 is the labelled analogue of Cyanuric acid . It is found in small amounts in melamine, an industrial chemical used in the manufacturing of paper or plastic products . Melamine and cyanuric acid have been linked to two notable human and pet-related food poisonings, as they can create melamine cyanurate crystals in the kidneys and cause renal failure .

Synthesis Analysis

Cyanuric acid-15N3 can be synthesized through the addition-elimination reaction of dihydric alcohol and urea under alkaline conditions . The reaction time, molar ratio of reactants, and reaction temperature are critical factors that influence the yield of cyanuric acid . Under optimized conditions, the yield of cyanuric acid can exceed 90% .Molecular Structure Analysis

The molecular formula of Cyanuric acid-15N3 is C3H3N3O3 . The molecular weight is 135.0 .Chemical Reactions Analysis

Cyanuric acid can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . The hydroxyl (-OH) groups assume phenolic character .Physical and Chemical Properties Analysis

Cyanuric acid is slightly soluble in cold water but much more soluble in hot water . It is also soluble in pyridine, hot alcohols, HCl, H2SO4, and caustic soda solution and insoluble in cold methanol, ether, benzene, acetone, and chloroform .科学的研究の応用

Synthesis and Isotope Labelling

Cyanuric acid-15N3 has been utilized in the synthesis of isotopically labelled compounds. Specifically, efficient syntheses of [15N3]melamine and [13C3]cyanuric acid have been developed using common substrates like [15N]NH4Cl and [13C]urea, respectively. These compounds, characterized by excellent isotopic and chemical purities, are prepared in good yields and can be used as internal standards without further purification, highlighting the significance of Cyanuric acid-15N3 in creating reference materials for analytical methods (Luo et al., 2011).

Cross-Linking and Material Science

Cyanuric acid is known for its role as a cross-linker in basic polymers, often used in conjunction with other crosslinking agents like melamine. This application extends to more sophisticated materials, such as in supramolecular assemblies and molecular sheets. The study of analogues of cyanuric acid, like P3 C3 (OH)3, suggests potential in creating unique phosphorus-based polymers or materials with distinct properties (Suter et al., 2017).

Water Treatment and Environmental Impact

Cyanuric acid-15N3 has implications in environmental science, particularly in water treatment processes. It is recognized as a chlorine stabilizer in swimming pools, where it limits UV degradation of chlorine, thus economizing chlorine use. However, its presence is known to decrease the efficacy of chlorine disinfection, necessitating research into the impact of different concentrations of cyanuric acid on waterborne pathogens like Cryptosporidium parvum (Murphy et al., 2015). Furthermore, the fate of cyanuric acid in biological wastewater treatment systems and its impact on biological nutrient removal have been studied, revealing the influence of cyanuric acid on microbial communities and nutrient removal efficiency in these systems (An et al., 2018).

Photocatalysis

The role of cyanuric acid in photocatalysis has been explored, particularly in relation to the adsorption forms of cyanuric acid and cyanuric chloride on TiO2. These studies are crucial for understanding the photocatalytic decomposition of s-triazine-containing compounds, which are commonly used as herbicides or dyes. Understanding the adsorption properties and tautomeric forms present on surfaces can provide insights into the photocatalytically recalcitrant nature of these compounds (Chien et al., 2016).

作用機序

Cyanuric Acid-15N3: A Comprehensive Overview of Its Mechanism of Action

Cyanuric Acid-15N3 is a stable isotope-labeled variant of cyanuric acid, a chemical compound with the formula (CNOH)3 . This article provides an in-depth understanding of its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Cyanuric Acid-15N3 primarily targets melamine, forming insoluble melamine cyanurate . This interaction is significant as it locks the cyanuric acid into the tri-keto tautomer .

Mode of Action

The mode of action of Cyanuric Acid-15N3 involves a strong interaction with melamine . This interaction leads to the formation of melamine cyanurate, an insoluble compound . The formation of this compound is a result of the nucleophilic isocyanurate nitrogen atom attacking a positively polarized carbon atom .

Biochemical Pathways

Cyanuric Acid-15N3 affects the metabolic pathway of chlorotriazine herbicides . It is a key intermediate in this pathway or a common byproduct of their chemical degradation . The formation of melamine cyanurate crystals in the kidneys can cause renal failure .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements, including Nitrogen-15, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Cyanuric Acid-15N3’s action are primarily observed in the formation of melamine cyanurate crystals in the kidneys . This can lead to renal failure, linking Cyanuric Acid-15N3 to notable human and pet-related food poisonings .

Action Environment

The action, efficacy, and stability of Cyanuric Acid-15N3 can be influenced by various environmental factors. For instance, the compound is found in small amounts in melamine, an industrial chemical used in the manufacturing of paper or plastic products . Therefore, the presence of melamine in the environment can enhance the formation of melamine cyanurate .

Safety and Hazards

生化学分析

Biochemical Properties

Cyanuric acid-15N3 plays a significant role in biochemical reactions due to its unique triazine ring structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, Cyanuric acid-15N3 can undergo N-halogenation, alkylation, esterification, and salt formation reactions . These interactions are crucial for its application in organic synthesis and industrial processes.

Cellular Effects

Cyanuric acid-15N3 influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Cyanuric acid-15N3 can form complexes with proteins, leading to changes in cellular activities

Molecular Mechanism

The molecular mechanism of Cyanuric acid-15N3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanuric acid-15N3 can bind to specific enzymes, altering their activity and affecting metabolic pathways . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanuric acid-15N3 change over time. The stability and degradation of Cyanuric acid-15N3 are crucial factors influencing its long-term effects on cellular function. Studies have shown that Cyanuric acid-15N3 remains stable under specific conditions, but its degradation products can have different biochemical properties. Understanding these temporal effects is essential for designing experiments and interpreting results.

特性

IUPAC Name |

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

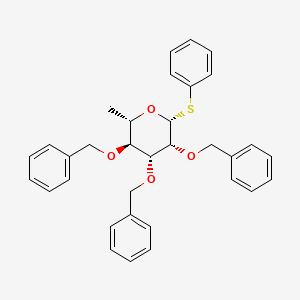

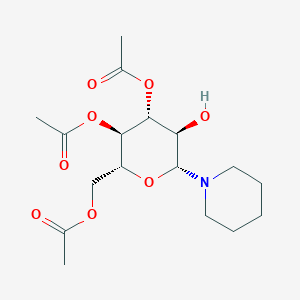

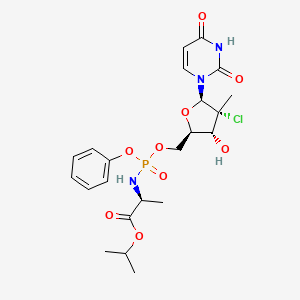

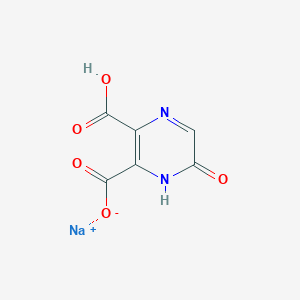

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)

![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)

![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)